Omoconazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

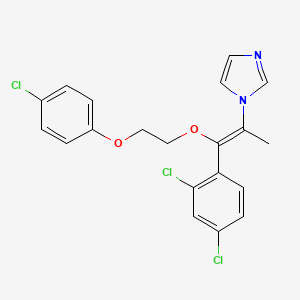

Omoconazole is a dichlorobenzene.

This compound is a topical imidazole derivative with antifungal activity against Candida albicans, Malassezia furfur and dematophytes.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications in Dermatophytosis Omoconazole nitrate (OMZ) has demonstrated therapeutic efficacy in treating dermatophytosis. Studies on guinea pigs infected with Trichophyton mentagrophytes revealed that topical application of OMZ cream preparations showed significant therapeutic effectiveness. The effectiveness appeared to increase with the concentration of OMZ, suggesting its potential clinical utility in treating patients with dermatophytosis and possibly other superficial mycoses (Itoyama, Uchida, & Yamaguchi, 1997).

Effectiveness Against Tinea Pedis OMZ has been investigated for its therapeutic efficacy in treating tinea pedis (athlete's foot) in guinea pigs. The study indicated that OMZ was superior to 1% bifonazole cream, highlighting OMZ's potential usefulness in treating tinea pedis in humans (Itoyama, Uchida, Yamaguchi, & Fujita, 1997).

Broad Spectrum Antifungal Activities Research has shown that OMZ exhibits broad-spectrum antifungal activities against various medically important fungi. It was found to be effective against yeasts, dimorphic fungi, non-pigmented hyphomycetes, and dermatophytes, suggesting its potential in treating a variety of fungal infections (Itoyama et al., 1993).

Ultrastructural Alterations in Candida albicans Studies on the effects of OMZ on the morphology and ultrastructure of Candida albicans yeast cells have been conducted. These studies, using scanning and transmission electron microscopy, showed significant alterations in the structure of fungal cells treated with OMZ, confirming its strong antifungal activity (Nishiyama, Itoyama, & Yamaguchi, 1997).

Percutaneous Pharmacokinetics Research on the percutaneous pharmacokinetics of OMZ has been carried out to determine the clinically useful optimum dose. This was done by analyzing the pharmacological activity of the drug in in-vivo studies involving guinea-pigs and mice (Hashiguchi, Ryu, Itoyama, Uchida, & Yamaguchi, 1997).

Comparison with Other Imidazoles A comparative study of OMZ with other imidazole antifungal agents like clotrimazole and econazole against clinical yeast isolates highlighted OMZ's comparable or superior antifungal efficacy, indicating its potential as a valuable antifungal agent (Mosse, Alric, Berceaux, Fourcine, & Salhi, 1986).

Eigenschaften

CAS-Nummer |

74512-12-2 |

|---|---|

Molekularformel |

C20H17Cl3N2O2 |

Molekulargewicht |

423.7 g/mol |

IUPAC-Name |

1-[(Z)-1-[2-(4-chlorophenoxy)ethoxy]-1-(2,4-dichlorophenyl)prop-1-en-2-yl]imidazole |

InChI |

InChI=1S/C20H17Cl3N2O2/c1-14(25-9-8-24-13-25)20(18-7-4-16(22)12-19(18)23)27-11-10-26-17-5-2-15(21)3-6-17/h2-9,12-13H,10-11H2,1H3/b20-14- |

InChI-Schlüssel |

JMFOSJNGKJCTMJ-ZHZULCJRSA-N |

Isomerische SMILES |

C/C(=C(\C1=C(C=C(C=C1)Cl)Cl)/OCCOC2=CC=C(C=C2)Cl)/N3C=CN=C3 |

SMILES |

CC(=C(C1=C(C=C(C=C1)Cl)Cl)OCCOC2=CC=C(C=C2)Cl)N3C=CN=C3 |

Kanonische SMILES |

CC(=C(C1=C(C=C(C=C1)Cl)Cl)OCCOC2=CC=C(C=C2)Cl)N3C=CN=C3 |

| 74512-12-2 | |

Verwandte CAS-Nummern |

74299-76-6 (mononitrate) 83621-06-1 (nitrate salt/solvate) |

Synonyme |

Afongan CM 8282 CM-8282 Fongamil Fongarex omoconazole omoconazole mononitrate omoconazole nitrate |

Herkunft des Produkts |

United States |

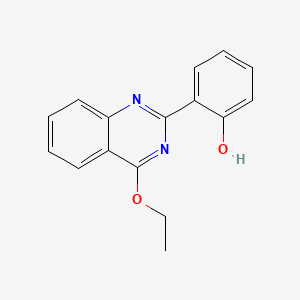

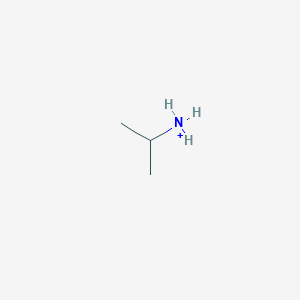

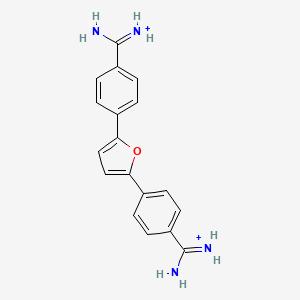

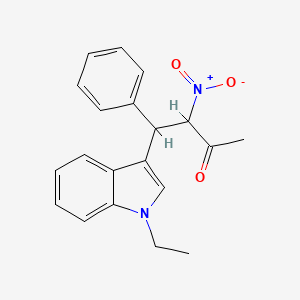

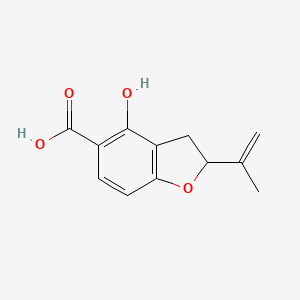

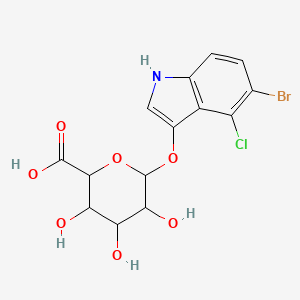

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-1-oxopropyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1228970.png)

![5-(4-bromophenyl)-N-[3-[[2-furanyl(oxo)methyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1228980.png)

![2,3,5,6-Tetrahydroxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal](/img/structure/B1228981.png)

![2-[[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]thio]-N-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]acetamide](/img/structure/B1228986.png)